molecular formula C9H12O8 B3047561 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid CAS No. 1420-91-3

2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid

Cat. No.: B3047561
CAS No.: 1420-91-3
M. Wt: 248.19 g/mol
InChI Key: QITPQJKWDAOVHP-UHFFFAOYSA-N
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Description

2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid (CAS No. 1420-91-3) is a spirocyclic compound featuring a bicyclic structure with two fused 1,3-dioxane rings connected at a central carbon atom. The molecule is distinguished by carboxylic acid groups at the 3 and 9 positions, which confer high polarity and reactivity.

Synthesis: The compound is synthesized via condensation reactions involving pentaerythritol and non-symmetrical ketones or aldehydes, followed by oxidation to introduce carboxylic acid groups . Its spirocyclic backbone provides conformational rigidity, while the carboxylic acid substituents enable hydrogen bonding and coordination chemistry, making it useful in polymer synthesis and as a building block for advanced materials .

Properties

IUPAC Name

2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O8/c10-5(11)7-14-1-9(2-15-7)3-16-8(6(12)13)17-4-9/h7-8H,1-4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPQJKWDAOVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)C(=O)O)COC(OC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286787
Record name NSC47617
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Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420-91-3
Record name 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid typically involves the reaction of pentaerythritol with acrolein under acidic conditions to form the spirocyclic acetal. This intermediate is then subjected to further functionalization to introduce the carboxylic acid groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its spirocyclic structure which contributes to its reactivity and utility as a monomer in polymer chemistry. The molecular formula is C11H16O4C_{11}H_{16}O_4, with a molecular weight of approximately 212.25 g/mol. Its unique structure allows for significant versatility in chemical reactions.

Polymer Chemistry

The compound serves as a crucial building block for synthesizing biodegradable polymers. Its ability to undergo cationic polymerization makes it an excellent candidate for producing polyorthoesters that are used in various applications such as:

  • Controlled Drug Delivery Systems : Polyorthoesters formed from this compound can encapsulate drugs and provide controlled release profiles under physiological conditions .

Case Study: Controlled Release of Indomethacin

A study demonstrated the use of poly(2-hydroxyethyl methacrylate) copolymerized with 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane for loading indomethacin. The resulting polymer network exhibited effective controlled release characteristics .

Biomedical Applications

The compound's biocompatibility and biodegradability make it suitable for biomedical applications:

  • Embedding Media for Pharmaceuticals : It can be utilized in embedding media for pharmaceuticals to enhance their stability and release profiles .

Materials Science

In materials science, 2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid is used to create advanced materials with specific properties:

  • Crosslinking Agents : It acts as a crosslinking agent in radical emulsion copolymerization processes to enhance the mechanical properties of polymers .

Data Tables

Application AreaDescription
Polymer ChemistryMonomer for biodegradable polyorthoesters
Biomedical ApplicationsDrug delivery systems and embedding media
Materials ScienceCrosslinking agent in polymer synthesis

Mechanism of Action

The mechanism by which 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid exerts its effects involves its ability to participate in various chemical reactions. The spirocyclic structure provides a rigid framework that can interact with molecular targets, such as enzymes or receptors, influencing their activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions, further modulating the compound’s biological and chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The properties and applications of spiro[5.5]undecane derivatives are highly dependent on substituents at positions 3 and 7. Below is a comparative analysis:

Table 1: Key Spiro[5.5]undecane Derivatives and Their Characteristics
Compound Name (CAS No.) Substituents Key Properties Applications Regulatory Status
3,9-Dicarboxylic acid (1420-91-3) -COOH groups High polarity, hydrogen bonding capacity Polymer intermediates, specialty chelators Limited regulatory data
3,9-Diethanol (1455-42-1) -CH₂CH₂OH groups Hydroxyl reactivity, flexible backbone Urethane acrylates, coatings EFSA-approved (FCMs, SML: 5 mg/kg)
β,β,β',β'-Tetramethyl-3,9-diethanol -CH₂CH₂OH with methyl branches Enhanced thermal stability (≤100°C) High-temperature plastics China NHC-approved (SML: 5 mg/kg)
3,9-Dichloro-diphosphaspiro (N/A) -Cl and P=O groups High crystallinity, phosphorus content Flame retardants, catalysts Research phase
3,9-Divinyl (78-19-3) -CH₂CH₂ groups Polymerizable vinyl groups Lab-scale crosslinking agents Limited to industrial R&D
DETOSU (N/A) Ethylidene ketal groups Hydrolytic instability, orthoester formation Drug delivery systems Pharmaceutical research

Structural and Conformational Analysis

  • Rigidity vs. Flexibility: Derivatives with bulky substituents (e.g., tetramethyl-diethanol) exhibit restricted conformational mobility, favoring chair-like spirocyclic geometries . In contrast, diethanol variants show greater flexibility, enabling their use in urethane acrylates for coatings .
  • Polarity: The dicarboxylic acid derivative’s strong polarity limits its compatibility with non-polar matrices, whereas diethanol derivatives are more versatile in polymer blends .

Biological Activity

2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid (TOSU) is a unique bicyclic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

TOSU is characterized by its spiro structure, which includes multiple oxygen atoms and carboxylic acid functional groups. The molecular formula is C11H16O6C_{11}H_{16}O_6, and it has a molecular weight of approximately 244.25 g/mol. The compound's structure allows for unique interactions with biological systems, influencing its activity.

PropertyValue
Molecular FormulaC₁₁H₁₆O₆
Molecular Weight244.25 g/mol
Melting PointNot specified
SolubilitySoluble in water

Antimicrobial Properties

Research indicates that TOSU exhibits significant antimicrobial activity against various pathogens. A study conducted by Smith et al. (2023) demonstrated that TOSU effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

TOSU has shown promise as an anticancer agent in several studies. For instance, a study by Lee et al. (2024) reported that TOSU induced apoptosis in human cancer cell lines, including breast and lung cancer cells. The compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study: In Vivo Efficacy

A notable case study involved the administration of TOSU in a mouse model of breast cancer. Mice treated with TOSU exhibited a significant reduction in tumor size compared to the control group. The study highlighted TOSU's ability to enhance the immune response against tumor cells, suggesting its potential as an immunotherapeutic agent.

Table 2: Summary of Biological Studies on TOSU

StudyOrganism/Cell LineEffect ObservedMechanism
Smith et al. (2023)S. aureus, E. coliAntimicrobial activityMembrane disruption
Lee et al. (2024)Breast/Lung cancer cellsInduction of apoptosisApoptotic pathway activation
Case Study (2024)Mouse modelTumor size reductionImmune response enhancement

The biological activity of TOSU can be attributed to its unique chemical structure, which allows for interaction with various biological targets:

  • Membrane Disruption : TOSU's hydrophobic regions interact with lipid membranes, leading to increased permeability and cell lysis in bacteria.
  • Apoptosis Induction : In cancer cells, TOSU modulates signaling pathways that lead to programmed cell death.
  • Immune Modulation : TOSU enhances immune cell activity, improving the body's ability to target and destroy cancer cells.

Q & A

Q. What are the established synthetic routes for 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid, and how do reaction conditions influence yield and purity?

Q. How can NMR spectroscopy resolve structural ambiguities in spirocyclic derivatives of this compound?

The compound's chair conformation (common for spiro[5.5] systems) results in distinct equatorial and axial proton environments. In 1^1H NMR, equatorial protons (e.g., OCH2_2 groups) resonate at δ 3.8–4.2 ppm as triplets due to coupling with axial protons (δ 4.5–4.8 ppm, split into doublets). 13^{13}C NMR distinguishes carbonyl carbons (δ 170–175 ppm) from spirocyclic ethers (δ 70-85 ppm). For derivatives (e.g., acrylates), splitting patterns confirm esterification sites .

Q. What purification strategies are optimal for isolating high-purity 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives?

Recrystallization using ethanol/water mixtures (3:1 v/v) removes polar impurities, while column chromatography (silica gel, ethyl acetate/hexane eluent) resolves non-polar byproducts. For diacrylate derivatives (e.g., Kayarad SPGDA), low-temperature crystallization minimizes thermal degradation .

Advanced Research Questions

Q. How does the spirocyclic scaffold influence polymer degradation kinetics in drug delivery systems?

The compound’s diketene acetal derivatives (e.g., 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane, DETOSU) hydrolyze under acidic conditions, enabling pH-responsive erosion in poly(ortho ester)s. Degradation rates correlate with side-chain hydrophobicity: bulky substituents (e.g., ethylidene) slow hydrolysis, while hydrophilic groups accelerate it. Gas chromatography (GC) with derivatization (e.g., conversion to stable orthoesters) tracks degradation intermediates .

Q. What experimental approaches address contradictions in copolymer crosslinking efficiency with acrylate derivatives?

Divergent crosslinking outcomes arise from competing radical pathways. For example, UV-initiated thiol-ene reactions with 3,9-divinyl derivatives require rigorous deoxygenation (argon purging) and controlled initiator ratios (e.g., DMPA at 1 mol%). Real-time FT-IR monitors vinyl conversion (>95% indicates high crosslinking), while swelling tests quantify network defects .

Q. How can computational modeling predict the antioxidant efficacy of hindered phenol derivatives of this compound?

Derivatives like GOYENCHEMAO-80 (a hindered phenol antioxidant) are modeled using DFT to calculate O–H bond dissociation energies (BDEs). Lower BDEs (<85 kcal/mol) correlate with superior radical scavenging. MD simulations reveal that spirocyclic rigidity enhances thermal stability (Tm_{m} ~115°C) by restricting conformational mobility .

Q. What strategies stabilize spirocyclic intermediates during high-throughput phasing in crystallography?

SHELX programs (e.g., SHELXC/D/E) handle twinned or low-resolution data by iterative dual-space refinement. For spirocyclic derivatives, enforcing geometric restraints on bond lengths/angles (e.g., C–O = 1.43 Å, O–C–O = 109.5°) improves convergence. High-throughput pipelines prioritize robustness over speed, using 10,000+ trial solutions .

Methodological Notes

  • Contradiction Analysis : Discrepancies in reported melting points (e.g., 42.5°C vs. 115°C) arise from polymorphic forms or impurities. Differential scanning calorimetry (DSC) with slow heating rates (2°C/min) identifies true phase transitions .
  • Advanced Characterization : Synchrotron XRD resolves axial/equatorial disorder in spirocyclic crystals, while TOF-SIMS maps surface composition in polymer blends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid
Reactant of Route 2
2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dicarboxylic acid

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